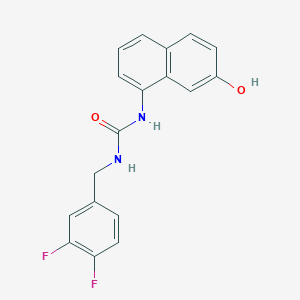

1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is a synthetic organic compound that features both aromatic and urea functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 3,4-difluorobenzylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 1-(3,4-Difluorobenzyl)-3-(7-oxo-1-naphthyl)urea.

Reduction: Formation of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)amine.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can be used as a building block for more complex molecules.

Biology

This compound may have potential as a biochemical probe due to its unique structural features.

Medicine

Research might explore its potential as a pharmaceutical intermediate or active compound, particularly in the development of new drugs.

Industry

In materials science, it could be investigated for its properties in polymer synthesis or as a precursor for advanced materials.

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3,4-Difluorobenzyl)-3-(7-methoxy-1-naphthyl)urea

- 1-(3,4-Difluorobenzyl)-3-(7-hydroxy-2-naphthyl)urea

Uniqueness

1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is unique due to the specific positioning of the hydroxyl group on the naphthyl ring and the difluorobenzyl moiety, which can influence its reactivity and interactions in various applications.

Biologische Aktivität

1-(3,4-Difluorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula C18H14F2N2O2 and features a unique structure that contributes to its biological activity. The presence of difluorobenzyl and naphthyl moieties enhances its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of urea transporters (UTs), which play a critical role in renal function. Inhibition of these transporters can lead to increased diuresis without significant electrolyte imbalance, making it a candidate for diuretic therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against UT-A1 and UT-B transporters. For instance, one study reported half-maximal inhibitory concentrations (IC50) in the low micromolar range for various species including human and rat models .

In Vivo Efficacy

In vivo experiments have shown that administration of this compound at doses around 100 mg/kg resulted in significant diuretic effects in rodent models. Importantly, these effects were achieved without causing electrolyte disturbances, suggesting a favorable safety profile for potential therapeutic use .

Diuretic Activity

A notable case study involved the evaluation of this compound's diuretic effects in rats. The results indicated that oral administration led to increased urine output compared to control groups. The study also highlighted the compound's ability to maintain electrolyte balance, which is crucial for long-term use in patients requiring diuretics .

Toxicity Assessment

Further investigations into toxicity revealed that the compound did not exhibit significant cytotoxicity in various cell lines at therapeutic concentrations. This is an encouraging finding for its development as a safe pharmacological agent .

Comparative Analysis with Other Compounds

To provide a clearer understanding of the efficacy and safety profile of this compound, a comparative analysis with other known urea transporter inhibitors is presented below:

| Compound Name | IC50 (µM) | Diuretic Effect | Electrolyte Disturbance |

|---|---|---|---|

| This compound | 0.64 | Yes | No |

| Compound A (e.g., E04) | 5.37 | Moderate | Yes |

| Compound B (e.g., 1H) | 1.60 | Yes | No |

Eigenschaften

CAS-Nummer |

648420-34-2 |

|---|---|

Molekularformel |

C18H14F2N2O2 |

Molekulargewicht |

328.3 g/mol |

IUPAC-Name |

1-[(3,4-difluorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |

InChI |

InChI=1S/C18H14F2N2O2/c19-15-7-4-11(8-16(15)20)10-21-18(24)22-17-3-1-2-12-5-6-13(23)9-14(12)17/h1-9,23H,10H2,(H2,21,22,24) |

InChI-Schlüssel |

VKVZYBVXAPIOHR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC(=C(C=C3)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.